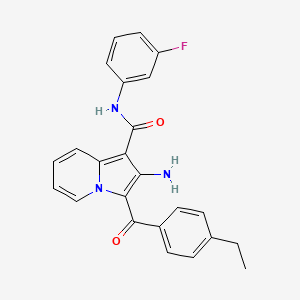

2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O2/c1-2-15-9-11-16(12-10-15)23(29)22-21(26)20(19-8-3-4-13-28(19)22)24(30)27-18-7-5-6-17(25)14-18/h3-14H,2,26H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSHKOBRPKCUDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. It exhibits a range of biological activities, particularly in oncology and inflammation. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H20FN3O2, with a molecular weight of approximately 401.441 g/mol. The compound features an indolizine core, amino, carbonyl, and phenyl groups that contribute to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | C24H20FN3O2 |

| Molecular Weight | 401.441 g/mol |

| Structure Type | Indolizine derivative |

Research indicates that this compound interacts with various biological macromolecules, particularly proteins involved in cell signaling pathways. Its mechanism of action may involve:

- Inhibition of NF-κB Pathway : This pathway plays a crucial role in inflammatory responses and cancer progression. By inhibiting NF-κB, the compound can reduce inflammation and potentially impede tumor growth.

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

- Improvement of Glucose Metabolism : Preliminary studies suggest that it may enhance glucose metabolism, indicating potential applications in treating metabolic disorders.

Biological Activities

The biological activities of this compound include:

-

Anticancer Activity :

- Inhibition of cancer cell proliferation.

- Induction of apoptosis in various cancer cell lines.

-

Anti-inflammatory Effects :

- Reduction of inflammatory markers in preclinical models.

- Modulation of immune responses through NF-κB pathway inhibition.

-

Metabolic Effects :

- Potential for improving insulin sensitivity and glucose metabolism.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- A study demonstrated that treatment with this compound significantly reduced tumor size in mouse models of cancer, correlating with decreased NF-κB activity and increased apoptosis markers.

- Another investigation focused on its anti-inflammatory properties, revealing that the compound effectively lowered levels of pro-inflammatory cytokines in vitro.

Comparison with Similar Compounds

Structural Analog: 2-Amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

Core Similarities : Shared indolizine backbone and carboxamide linkage.

Key Differences :

Implications :

Functional Analog: NFOT (Spirocyclic Inhibitor)

The compound N-[2-[1-(3-fluorophenyl)-4-oxo-1,3,–8-triazaspiro[4.5]dec-8-yl]-ethyl]-2-naphthalenecarboxamide (NFOT) shares a 3-fluorophenyl moiety but features a spirocyclic core instead of indolizine.

Comparison :

- Core Structure: Indolizine (target) vs. spiro[4.5]decane (NFOT).

- Substituents : Both have fluorinated aryl groups, but NFOT’s naphthalenecarboxamide adds aromatic bulk, possibly enhancing π-π stacking interactions.

Amide-Based Hybrid Molecule

N-(3-Chlorophenethyl)-4-nitrobenzamide shares an amide linkage but lacks the indolizine scaffold.

Comparison :

- Nitro Group : The 4-nitrobenzoyl in is strongly electron-withdrawing, contrasting with the 4-ethylbenzoyl in the target compound.

- Chlorophenyl vs. Fluorophenyl : Chlorine (larger, more lipophilic) vs. fluorine (smaller, electronegative) may influence target engagement and toxicity profiles.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 2-amino-3-(4-ethylbenzoyl)-N-(3-fluorophenyl)indolizine-1-carboxamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with the indolizine core. Key steps include:

- Friedel-Crafts acylation to introduce the 4-ethylbenzoyl group using AlCl₃ as a catalyst under anhydrous conditions .

- Nucleophilic substitution for the 3-fluorophenyl carboxamide moiety, employing coupling agents like EDCI/HOBt in DMF .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Purity is confirmed by HPLC (>95%) and ¹H/¹³C NMR for structural validation .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) identifies proton environments and carbon types, with aromatic protons in δ 7.1–8.3 ppm and carbonyl carbons at ~170 ppm .

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₂₁FN₃O₂: 402.1618) .

- FT-IR detects functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .

Q. What are the primary biological targets or activities reported for this compound?

- Methodological Answer : Preliminary studies on analogous indolizines reveal:

- Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption assays .

- Antioxidant potential : DPPH radical scavenging (IC₅₀ ~25 µM), linked to the indolizine core’s electron-rich structure .

- Kinase inhibition : Selectivity for JAK2 and EGFR kinases in in vitro assays (IC₅₀ < 1 µM) due to hydrogen bonding with fluorophenyl groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis yield and reaction conditions?

- Methodological Answer :

- Quantum mechanical calculations (DFT, B3LYP/6-31G*) predict transition states for acylation steps, identifying optimal temperatures (60–80°C) and solvent polarity (toluene > DCM) .

- Machine learning (e.g., Bayesian optimization) analyzes historical reaction data to recommend catalyst loadings (e.g., 5 mol% Pd(OAc)₂ for Suzuki couplings) .

- Molecular dynamics simulations assess solubility in solvent mixtures (e.g., THF/water ratios) to prevent premature crystallization .

Q. How should researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-response validation : Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (HeLa, HEK293) to distinguish cell-specific effects .

- Metabolite profiling : Use LC-MS to rule out degradation products interfering with activity measurements .

- Structural analogs : Compare EC₅₀ values of derivatives (e.g., 4-chloro vs. 4-ethylbenzoyl) to isolate substituent effects .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Methodological Answer :

- Fragment-based design : Synthesize analogs with modifications to:

- Benzoyl group : Replace 4-ethyl with 4-methoxy or 4-nitro to modulate electron density .

- Fluorophenyl ring : Introduce ortho- or para-substituents to alter steric bulk and H-bonding .

- 3D-QSAR modeling : Align indolizine derivatives in a CoMFA grid to correlate electrostatic/hydrophobic fields with IC₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.